molecular formula C10H13N3O3S B2615958 4-[(4-Aminophenyl)sulfonyl]piperazin-2-one CAS No. 953754-76-2

4-[(4-Aminophenyl)sulfonyl]piperazin-2-one

Cat. No.: B2615958
CAS No.: 953754-76-2
M. Wt: 255.29
InChI Key: DPPZOCXNKWKSCK-UHFFFAOYSA-N
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Description

4-[(4-Aminophenyl)sulfonyl]piperazin-2-one is a chemical compound with the molecular formula C10H13N3O3S and a molecular weight of 255.3 g/mol It is characterized by the presence of a piperazinone ring substituted with an aminophenylsulfonyl group

Preparation Methods

The synthesis of 4-[(4-Aminophenyl)sulfonyl]piperazin-2-one can be achieved through several routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction typically proceeds under basic conditions, such as the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines. Subsequent deprotection steps yield the desired piperazinone derivative .

Chemical Reactions Analysis

4-[(4-Aminophenyl)sulfonyl]piperazin-2-one undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-[(4-Aminophenyl)sulfonyl]piperazin-2-one involves its interaction with specific molecular targets. The aminophenylsulfonyl group can form hydrogen bonds and electrostatic interactions with proteins, influencing their activity. The piperazinone ring may also contribute to the compound’s binding affinity and selectivity towards certain biological targets .

Comparison with Similar Compounds

4-[(4-Aminophenyl)sulfonyl]piperazin-2-one can be compared to other piperazine derivatives, such as:

    Trimetazidine: Used in the treatment of angina pectoris.

    Ranolazine: Employed for chronic angina management.

    Aripiprazole: An antipsychotic medication.

These compounds share the piperazine core structure but differ in their substituents, leading to variations in their pharmacological properties and applications.

Properties

IUPAC Name

4-(4-aminophenyl)sulfonylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3S/c11-8-1-3-9(4-2-8)17(15,16)13-6-5-12-10(14)7-13/h1-4H,5-7,11H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPPZOCXNKWKSCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)S(=O)(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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